molecular formula C10H15NO5S2 B13499362 4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide

4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide

Cat. No.: B13499362
M. Wt: 293.4 g/mol
InChI Key: AULGEZYZMRQATJ-UHFFFAOYSA-N
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Description

4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an ethylsulfonyl group attached to an ethoxy group, which is further connected to a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated benzenesulfonamides.

Scientific Research Applications

4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Methylsulfonyl)ethoxy)benzenesulfonamide
  • 4-(2-(Isopropylsulfonyl)ethoxy)benzenesulfonamide
  • 4-(2-(Butylsulfonyl)ethoxy)benzenesulfonamide

Uniqueness

4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H15NO5S2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(2-ethylsulfonylethoxy)benzenesulfonamide

InChI

InChI=1S/C10H15NO5S2/c1-2-17(12,13)8-7-16-9-3-5-10(6-4-9)18(11,14)15/h3-6H,2,7-8H2,1H3,(H2,11,14,15)

InChI Key

AULGEZYZMRQATJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCOC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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